Glypican-3, specifically the peptide segment Glypican-3 (144-152), is a significant component of the glypican family of heparan sulfate proteoglycans. This peptide is particularly notable for its role in hepatocellular carcinoma, where it is overexpressed compared to normal liver tissues. Glypican-3 is primarily located on the cell surface, playing crucial roles in cell signaling and tumor biology. The specific sequence of the peptide Glypican-3 (144-152) is FVGEFFTDV, which has been identified as a target for immunotherapy and vaccine development against liver cancer.
Glypican-3 is encoded by the GPC3 gene located on the X chromosome. The full-length protein consists of 580 amino acids and has a molecular weight of approximately 70 kDa. It undergoes post-translational modifications, including cleavage by the furin enzyme, resulting in two subunits that remain linked by disulfide bonds. These modifications and its unique expression profile make Glypican-3 a focal point in cancer research, particularly in liver malignancies.
Glypican-3 belongs to the glypican family, which includes six known subtypes. It is classified as a heparan sulfate proteoglycan due to its glycosaminoglycan chains that are covalently attached to a core protein. The protein plays essential roles in various biological processes, including cell growth, differentiation, and migration.
The synthesis of Glypican-3 (144-152) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Glypican-3 includes a core protein with two heparan sulfate chains attached near its C-terminal region. The specific segment Glypican-3 (144-152) consists of nine amino acids: FVGEFFTDV. The structure plays a critical role in its interaction with other proteins and signaling pathways.
The theoretical molecular formula for Glypican-3 is , with a calculated molecular weight of approximately 65 kDa for the mature form after post-translational modifications. The isoelectric point is around 6.01, indicating that it is slightly acidic.
Glypican-3 participates in several biochemical interactions and reactions:
Inhibition studies using furin inhibitors have demonstrated that blocking this cleavage reduces the expression of Glypican-3 subunits in liver cancer cell lines, indicating its role in tumor progression.
Glypican-3 functions primarily as a co-receptor in signaling pathways such as Wnt and Hedgehog. It enhances the binding affinity between Wnt proteins and Frizzled receptors, leading to increased downstream signaling activity that promotes cell growth and survival.
Research indicates that elevated levels of Glypican-3 correlate with poor prognosis in hepatocellular carcinoma patients due to its role in promoting tumorigenesis through enhanced signaling pathways.
Glypican-3 appears as a membrane-associated proteoglycan with significant hydrophilicity due to its heparan sulfate chains. Its solubility varies based on its structural modifications and interactions with other cellular components.
Glypican-3 (GPC3) is a heparan sulfate proteoglycan (HSPG) anchored to the plasma membrane via glycosylphosphatidylinositol (GPI). Its gene, located on chromosome Xq26, encodes a 70-kDa core protein that undergoes post-translational cleavage by furin convertase into a 40-kDa N-terminal subunit and a 30-kDa C-terminal subunit. The latter contains two heparan sulfate (HS) chains attached at serine residues (S495 and S504) and a GPI anchor at Ser560 [1] [7]. This structural configuration enables GPC3 to interact with multiple signaling molecules, positioning it as a critical regulator in embryonic development and carcinogenesis.
GPC3 exhibits strictly oncofetal expression dynamics: abundant in fetal liver and placenta but epigenetically silenced in healthy adult tissues through promoter hypermethylation [9] [10]. Reactivation occurs in 70%-81% of HCCs due to promoter hypomethylation, while remaining undetectable in benign liver conditions (hepatitis, cirrhosis) or cholangiocarcinoma [1] [3] [10]. This specificity renders it a near-ideal biomarker. Functionally, GPC3 drives hepatocarcinogenesis through multifaceted oncogenic pathways:
Table 1: Biological Characteristics of GPC3 in Normal Development vs. HCC
Feature | Normal Physiology | HCC Pathogenesis |
---|---|---|
Expression Sites | Fetal liver, placenta | 70-81% of HCC tissues |
Adult Liver Expression | Silenced (promoter hypermethylation) | Reactivated (promoter hypomethylation) |
Key Binding Partners | Wnt, FGF, BMP (embryogenesis) | Wnt3a, FGF2, YAP |
Cellular Outcomes | Embryonic growth regulation | Proliferation, metastasis, apoptosis evasion |
Shed Forms | Not detected | sGPC3-N (serum biomarker in HCC) |
Prognostically, GPC3 overexpression correlates with aggressive phenotypes: vascular invasion, higher Edmondson-Steiner grades, and reduced 5-year survival (54.5% vs. 87.7% in GPC3-negative patients) [1] [9]. Serum sGPC3 levels also show diagnostic superiority over alpha-fetoprotein (AFP) in specificity (90.2% vs. 61.8%), particularly in AFP-negative HCCs [3] [9].
The tumor-restricted expression and cell-surface localization of GPC3 make it an exceptional target for immunotherapy. Unlike intracellular antigens, membrane-bound GPC3 is directly accessible to antibodies and T-cell receptors, bypassing the need for cross-presentation [5] [9]. Among its derived peptides, GPC3(144-152) (sequence: FVGEFFTDV) stands out due to its immunodominant properties:
Table 2: Comparative Immunological Properties of GPC3-Derived Peptides
Peptide | Sequence | HLA Restriction | Population Coverage* | CTL Avidity (IFNγ Spots/10⁶ PBMCs) |
---|---|---|---|---|
GPC3(144-152) | FVGEFFTDV | A02:01, A02:06 | ~40% (Global) | 120-450 (Phase I trial) |
GPC3(298-306) | EYILSLEEL | A*24:02 | ~60% (Asian) | 80-320 (Phase I trial) |
*Population coverage estimates based on allele frequency databases [8].
Preclinical validation confirms GPC3(144-152)’s efficacy. In HLA-A2-transgenic mice, vaccination elicited CTLs that suppressed HepG2 xenograft growth by >70% [5]. Clinically, a phase I trial (N=33 advanced HCC patients) demonstrated peptide-specific CTLs in peripheral blood post-vaccination, with frequencies correlating significantly with survival: median overall survival was 12.2 months in high-CTL responders vs. 8.5 months in low responders (p=0.033) [5]. Intratumoral CD8⁺ T-cell infiltration increased in 5/7 biopsied patients, confirming in vivo immune activation.
The peptide’s small size (9-mer) facilitates synthetic production and avoids structural instability seen in larger antigens. When emulsified in incomplete Freund’s adjuvant (IFA), it forms a depot ensuring sustained MHC-I presentation—critical for priming naïve T cells [5] [8]. Current strategies under investigation include combining GPC3(144-152) with checkpoint inhibitors (anti-PD-1) to counteract tumor microenvironment immunosuppression [4] [9].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7